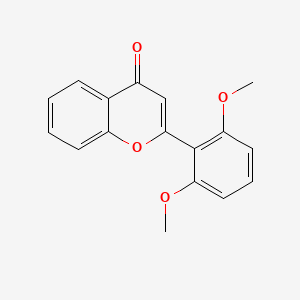

2',6'-Dimethoxyflavone

説明

Structure

3D Structure

特性

CAS番号 |

74670-11-4 |

|---|---|

分子式 |

C17H14O4 |

分子量 |

282.29 g/mol |

IUPAC名 |

2-(2,6-dimethoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C17H14O4/c1-19-14-8-5-9-15(20-2)17(14)16-10-12(18)11-6-3-4-7-13(11)21-16/h3-10H,1-2H3 |

InChIキー |

NJOGNOKUONZMDI-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=CC=C1)OC)C2=CC(=O)C3=CC=CC=C3O2 |

正規SMILES |

COC1=C(C(=CC=C1)OC)C2=CC(=O)C3=CC=CC=C3O2 |

他のCAS番号 |

74670-11-4 |

同義語 |

2',6'-dimethoxyflavone |

製品の起源 |

United States |

Chemical Synthesis and Biosynthetic Pathways of 2 ,6 Dimethoxyflavone and Analogs

Laboratory Synthesis Strategies

The construction of the flavone (B191248) core, including 2',6'-dimethoxyflavone, can be achieved through several established synthetic methodologies. These methods often involve the formation of a chalcone (B49325) intermediate, which then undergoes cyclization to yield the final flavone structure.

Claisen-Schmidt Condensation Approaches

The Claisen-Schmidt condensation is a cornerstone reaction in the synthesis of flavonoids. innovareacademics.innih.gov This reaction involves the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025) to form a 2'-hydroxychalcone (B22705) intermediate. innovareacademics.iniiste.orgresearchgate.netresearchgate.net For the synthesis of this compound, this would typically involve the reaction of 2'-hydroxyacetophenone with 2,6-dimethoxybenzaldehyde.

The mechanism of the base-catalyzed Claisen-Schmidt condensation proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. iiste.orgresearchgate.net Subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated chalcone. iiste.org A variety of bases can be used to catalyze this reaction, with sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) being common choices. researchgate.net

Table 1: Key Features of Claisen-Schmidt Condensation for Flavone Synthesis

| Feature | Description |

|---|---|

| Reactants | Substituted 2'-hydroxyacetophenone and substituted benzaldehyde |

| Catalyst | Typically a base (e.g., NaOH, KOH) |

| Intermediate | 2'-Hydroxychalcone |

| Mechanism | Enolate formation followed by nucleophilic attack and dehydration iiste.orgresearchgate.net |

| Application | Widely used for the synthesis of various chalcones, which are precursors to flavonoids. iiste.orgresearchgate.net |

Oxidative Cyclization of Chalcone Precursors

Once the 2'-hydroxychalcone precursor is synthesized, the next step is its oxidative cyclization to form the flavone ring. mdpi.com A variety of reagents can be employed for this transformation. A common and general method involves the use of iodine in dimethyl sulfoxide (B87167) (DMSO) under heat. nih.gov This method is compatible with a wide range of substituents on the chalcone skeleton. nih.gov

Other reagents that have proven effective for the oxidative cyclization of 2'-hydroxychalcones to flavones include:

Selenium dioxide (SeO2)

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

Oxalic acid

Sodium periodate

Ferric chloride (FeCl3)

Diphenyl disulfide (PhSSPh) chemijournal.com

The choice of oxidizing agent can sometimes influence the reaction's outcome and yield. For instance, using hydrogen peroxide in an alkaline medium, a method known as the Algar-Flynn-Oyamada (AFO) reaction, typically leads to the formation of 3-hydroxyflavones (flavonols). mdpi.comnih.gov

Table 2: Reagents for Oxidative Cyclization of 2'-Hydroxychalcones

| Reagent | Conditions | Product |

|---|---|---|

| I₂/DMSO | Heat | Flavone nih.gov |

| SeO₂ | Varies | Flavone |

| DDQ | Varies | Flavone |

| H₂O₂/NaOH | Alkaline | 3-Hydroxyflavone (Flavonol) mdpi.comnih.gov |

| FeCl₃·6H₂O | Alcoholic Protic Solvents | Flavone chemijournal.com |

| PhSSPh | High Temperature | Flavone chemijournal.com |

Baker-Venkataraman Reaction Applications

The Baker-Venkataraman rearrangement is another classical and widely utilized method for the synthesis of flavones. innovareacademics.inwikipedia.org This reaction involves the transformation of a 2-acetoxyacetophenone into a 1,3-diketone through a base-catalyzed intramolecular acyl migration. wikipedia.orgnih.govuclan.ac.uk The resulting o-hydroxydibenzoylmethane intermediate is then cyclized in an acidic medium to afford the flavone. wikipedia.orgrsc.org

The synthesis of this compound via this route would begin with the appropriate 2-hydroxyacetophenone, which is first esterified with 2,6-dimethoxybenzoyl chloride. The resulting ester then undergoes the base-catalyzed rearrangement. A variety of bases can be used, including potassium hydroxide in pyridine (B92270) or potassium tert-butoxide in a suitable solvent. ugm.ac.id The final step is the acid-catalyzed cyclization of the 1,3-diketone to yield the flavone. rsc.orgbenthamdirect.com

Table 3: Steps in the Baker-Venkataraman Synthesis of Flavones

| Step | Description | Reagents |

|---|---|---|

| 1. Esterification | An o-hydroxyacetophenone is reacted with an acyl chloride. | Pyridine, acyl chloride rsc.org |

| 2. Rearrangement | The resulting ester undergoes a base-catalyzed rearrangement. | Base (e.g., KOH, KOt-Bu) wikipedia.orguclan.ac.uk |

| 3. Cyclization | The intermediate 1,3-diketone is cyclized to form the flavone. | Acid (e.g., H₂SO₄ in acetic acid) rsc.org |

Alternative Synthetic Methodologies (e.g., Mechanochemical Techniques)

In addition to the classical methods, newer and more environmentally friendly techniques are being explored for flavonoid synthesis. Mechanochemical synthesis, which involves grinding solid reactants together, has been shown to be an efficient method for preparing chalcones, often with higher yields and shorter reaction times compared to conventional solution-phase methods. researchgate.net This solvent-free approach offers a greener alternative for the initial step of flavone synthesis.

Microwave-assisted synthesis has also emerged as a powerful tool in organic synthesis. nepjol.info It can significantly shorten reaction times for the cyclization of 2'-hydroxychalcones to flavanones and for the Baker-Venkataraman rearrangement. uclan.ac.uknepjol.info

Stereoselective Synthesis Considerations in Flavonoid Research

While this compound itself is achiral, the broader field of flavonoid synthesis has seen significant advancements in stereoselective methods. nih.gov This is crucial for the synthesis of chiral flavonoids like flavanones and flavan-3-ols, where the biological activity is often dependent on the specific stereochemistry. wikipedia.orgaphrc.org

Key strategies for stereoselective flavonoid synthesis include:

Stereoselective chalcone epoxidation: The asymmetric epoxidation of chalcones, followed by rearrangement, can lead to chiral flavonoids. mdpi.com

Sharpless asymmetric dihydroxylation: This method can be used to introduce chirality into flavonoid precursors. mdpi.comaphrc.org

Organocatalysis and Biocatalysis: Chiral organocatalysts and enzymes are increasingly being used to achieve high enantioselectivity in flavonoid synthesis. mdpi.comnih.gov

These advanced techniques open up possibilities for creating a wide range of enantiomerically pure flavonoid analogs for further study. nih.govaphrc.org

Enzymatic and Biosynthetic Pathways

In nature, flavonoids are synthesized through the phenylpropanoid pathway. wikipedia.org This intricate metabolic network begins with the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA. wikipedia.orgfrontiersin.org This molecule then serves as a key precursor for the biosynthesis of various flavonoid classes.

The core flavonoid skeleton is formed by the enzyme chalcone synthase (CHS), which catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce a chalcone. wikipedia.orgfrontiersin.org This chalcone is then isomerized by chalcone isomerase (CHI) to a flavanone (B1672756), a central intermediate in flavonoid biosynthesis. wikipedia.org

From the flavanone intermediate, various enzymes, including hydroxylases, reductases, and synthases, lead to the diverse array of flavonoids found in plants. frontiersin.org The formation of methoxy (B1213986) groups, such as those in this compound, is catalyzed by O-methyltransferases (OMTs). mdpi.comwikipedia.org These enzymes transfer a methyl group from S-adenosyl-L-methionine (SAM) to a specific hydroxyl group on the flavonoid ring. oup.com The regiospecificity of these OMTs is crucial in determining the final structure of the methylated flavonoid. mdpi.comoup.com For instance, different OMTs can specifically methylate the 7-OH, 3'-OH, or 4'-OH positions, among others. wikipedia.orgmdpi.com

Table 4: Key Enzymes in Flavonoid Biosynthesis

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid frontiersin.org |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to 4-coumaric acid frontiersin.org |

| 4-Coumaroyl-CoA ligase | 4CL | Activates 4-coumaric acid to 4-coumaroyl-CoA frontiersin.org |

| Chalcone synthase | CHS | Synthesizes the chalcone backbone wikipedia.orgfrontiersin.org |

| Chalcone isomerase | CHI | Isomerizes chalcone to flavanone wikipedia.org |

| O-methyltransferase | OMT | Adds methyl groups to the flavonoid skeleton mdpi.comwikipedia.org |

Integration within the General Phenylpropanoid Pathway

Flavonoids, including this compound, are secondary metabolites synthesized in plants through the phenylpropanoid pathway. nih.govnih.gov This fundamental metabolic route transforms the amino acid L-phenylalanine into 4-coumaroyl-CoA, a key precursor that subsequently enters the flavonoid-specific biosynthetic branch. nih.gov The phenylpropanoid pathway is a central hub in plant metabolism, giving rise to a wide array of compounds such as lignins, stilbenes, and various phenolics, in addition to flavonoids. biotech-asia.org The initial steps involving phenylalanine are crucial as they provide the basic carbon skeleton that will be further modified to create the diverse structures of flavonoids. biotech-asia.orgmdpi.com The entire process begins with the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. nih.govmdpi.com

The biosynthesis of flavonoids is carried out by a multi-enzyme complex, often referred to as a metabolon, which is loosely associated with the cytoplasmic face of the endoplasmic reticulum. mdpi.com This organization is thought to facilitate the efficient channeling of intermediates between enzymes. Some of the enzymes involved, particularly those belonging to the cytochrome P450 family, are membrane-bound. mdpi.com

Elucidation of Flavonoid Biosynthetic Pathways

The dedicated flavonoid biosynthetic pathway commences with the enzyme chalcone synthase (CHS), which catalyzes the condensation of 4-coumaroyl-CoA and malonyl-CoA to form a chalcone scaffold. nih.govfrontiersin.org This step is the first commitment to flavonoid production. frontiersin.org Following its formation, the chalcone is stereospecifically cyclized into a flavanone by the enzyme chalcone isomerase (CHI). mdpi.comfrontiersin.org This flavanone, naringenin, is a critical intermediate and a branching point from which various classes of flavonoids are derived. biotech-asia.orgmdpi.com

From the flavanone intermediate, the pathway diversifies. The formation of flavones from flavanones is catalyzed by flavone synthase (FNS), which introduces a double bond between the C-2 and C-3 positions of the C-ring. mdpi.com There are two main classes of this enzyme, FNSI and FNSII. mdpi.com Further modifications, such as hydroxylation and methylation, are then carried out by specific enzymes to produce the vast array of flavonoid structures observed in nature. nih.gov For example, dihydroflavonols are key intermediates that can be converted into flavonols or anthocyanins. biotech-asia.orgmdpi.com The genetic and biochemical basis of these pathways has been extensively studied in model plants like Arabidopsis thaliana, maize, petunia, and snapdragon, leading to the isolation and characterization of many structural and regulatory genes. nih.gov

Role of O-Methyltransferases in Flavone Modification

O-methylation is a crucial modification reaction in flavonoid biosynthesis that affects the physicochemical properties of the compounds, such as their solubility and biological activity. researchgate.net This reaction is catalyzed by a group of enzymes known as O-methyltransferases (OMTs), which utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. bac-lac.gc.ca These enzymes are often specific for the position they methylate on the flavonoid skeleton. nih.gov

The synthesis of dimethoxyflavonoids, such as this compound, often requires the action of multiple OMTs due to their regiospecificity. nih.gov For instance, the biosynthesis of tricin (B192558) (5,7,4'-trihydroxy-3',5'-dimethoxyflavone) involves the sequential methylation of the precursor tricetin (B192553). bac-lac.gc.canih.gov Research has focused on characterizing various plant OMTs and their substrate specificities. For example, a wheat O-methyltransferase, TaOMT2, has been shown to catalyze the sequential methylation of tricetin to produce its 3'-monomethyl, 3',5'-dimethyl (tricin), and 3',4',5'-trimethyl ether derivatives. nih.gov

Enzymatic Transformation Research of Related Flavonoids

The specific enzymatic steps leading to this compound are part of the broader field of flavonoid enzymatic transformation research. Scientists have explored using isolated enzymes and engineered microorganisms to produce specific flavonoid derivatives. This approach, known as biotransformation, offers a way to generate rare or novel flavonoids that are difficult to synthesize chemically. mdpi.com

A key area of research is the creation of multifunctional enzymes. For example, a fusion protein combining a 3'-OMT and a 7-OMT was created to enable the one-step biotechnological production of di-O-methylflavonoids. nih.gov This engineered enzyme demonstrated the ability to sequentially methylate flavonoids to produce compounds like rhamnazin (B190346) and velutin (B192640) in E. coli. nih.gov Such studies highlight the potential for using engineered enzymatic pathways to efficiently produce specific dimethoxyflavonoids from readily available flavonoid precursors. nih.gov

Modulation of Cellular Signaling Pathways

Investigation of Inflammatory Pathways (e.g., NF-κB)

This compound has been investigated for its anti-inflammatory properties through its influence on key inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. In various in vitro models, methoxyflavones, including this compound, have demonstrated the ability to suppress the production of pro-inflammatory mediators. nih.gov This is achieved by inhibiting the activation of NF-κB, a critical transcription factor that governs the expression of numerous genes involved in the inflammatory response, such as those for cytokines and enzymes like cyclooxygenase-2 (COX-2). nih.gov

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, which are a standard model for studying inflammation, related methoxyflavones have been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB. nih.gov This inhibition prevents NF-κB from binding to its target DNA sequences in the nucleus, thereby downregulating the expression of inflammatory genes. nih.gov Furthermore, the anti-inflammatory effects of these compounds are linked to the suppression of upstream signaling molecules like IκB kinase (IKK) and TGF-β activated kinase 1 (TAK1), which are essential for NF-κB activation. nih.gov

Animal models of inflammation have further substantiated these in vitro findings. For instance, in a rat paw edema model, a common method for assessing anti-inflammatory activity, related methoxyflavones have exhibited effects comparable to aspirin. nih.gov In a rat pleurisy model, these compounds demonstrated an anti-exudative effect and interfered with leukocyte migration, both crucial aspects of the inflammatory response. nih.gov These effects are attributed to the inhibition of prostaglandin (B15479496) biosynthesis, a process often mediated by NF-κB signaling. nih.gov The ability to reduce the expression of inflammatory markers like inducible nitric oxide synthase (iNOS) and COX-2 has also been observed. psu.ac.th

Table 1: Effect of Methoxyflavones on Inflammatory Markers in In Vitro Models

| Compound | Cell Line | Stimulus | Observed Effect | Reference |

|---|---|---|---|---|

| 5,7-dimethoxyflavone (B190784) | RAW 264.7 macrophages | LPS | Inhibited iNOS, COX-2, and Rel A mRNA expression. | psu.ac.th |

| Mosloflavone-Resveratrol Hybrid | RAW 264.7 macrophages | LPS | Suppressed iNOS, COX-2, TNF-α, IL-1β, and IL-6 expression; inhibited nuclear translocation of p65. | nih.gov |

| 5,2'-Dimethoxyflavone | Not specified | Not specified | Inhibits production of pro-inflammatory cytokines and enzymes like TNF-α and COX-2. |

Effects on Cell Proliferation and Apoptosis Mechanisms

This compound and structurally similar methoxyflavones have been shown to exert significant effects on cell proliferation and apoptosis in various cancer cell lines. These compounds can inhibit cancer cell growth by inducing apoptosis (programmed cell death) and causing cell cycle arrest. archivesofmedicalscience.com

The induction of apoptosis is a key mechanism of the anticancer activity of these flavones. Studies have shown that they can trigger apoptosis through multiple pathways. One such mechanism involves the activation of caspases, a family of proteases that are central to the execution of apoptosis. Additionally, these compounds can modulate the expression of proteins belonging to the Bcl-2 family, which are critical regulators of the mitochondrial pathway of apoptosis. For instance, they can lead to the release of cytochrome c from the mitochondria, a key event that initiates the apoptotic cascade. In human leukemia cells, methoxyflavone derivatives have been found to enhance TRAIL-induced apoptosis, indicating their ability to sensitize cancer cells to apoptotic signals.

In addition to inducing apoptosis, this compound and its analogs can inhibit cell proliferation by arresting the cell cycle at specific phases. archivesofmedicalscience.com For example, treatment of gastric cancer cells with a related tetrahydroxy-dimethoxyflavone resulted in an increased percentage of cells in the G1 phase of the cell cycle, thereby preventing them from proceeding to the DNA synthesis (S) phase. archivesofmedicalscience.comarchivesofmedicalscience.com This cell cycle arrest is often associated with the upregulation of cell cycle inhibitors like p21 and the downregulation of proteins that promote cell cycle progression, such as c-Myc. archivesofmedicalscience.comarchivesofmedicalscience.com

Table 2: Effects of Methoxyflavones on Cell Proliferation and Apoptosis

| Compound | Cell Line | Effect | Mechanism | Reference |

|---|---|---|---|---|

| 2'-Methoxyflavone (B191848) | Human leukemia HL60 cells | Inhibited cell proliferation | Induction of apoptosis and cell cycle arrest at G2/M phase. | |

| 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone | Gastric cancer MKN28 cells | Reduced cell proliferation and induced apoptosis | Increased percentage of cells in G1 phase, increased apoptotic cell population. | archivesofmedicalscience.comarchivesofmedicalscience.com |

| 5,2'-Dimethoxyflavone | Cancer cells | Induced apoptosis and inhibited cell proliferation | Activation of caspases, release of cytochrome c, and cell cycle arrest at the G1 phase. |

Influence on MAPK/ERK and PI3K/AKT Signaling Cascades

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathways are crucial for cell survival, proliferation, and differentiation. mdpi.com Dysregulation of these pathways is a common feature of many cancers. mdpi.com Methoxyflavones, including compounds structurally related to this compound, have been shown to modulate these critical signaling cascades. archivesofmedicalscience.commdpi.com

In the context of cancer, inhibition of the PI3K/AKT pathway by these flavones can lead to decreased cell survival and proliferation. For instance, in gastric cancer cells, a tetrahydroxy-dimethoxyflavone was found to suppress the expression of PI3K and phosphorylated AKT (p-AKT). archivesofmedicalscience.comarchivesofmedicalscience.com The PI3K/AKT pathway is known to regulate downstream targets that promote cell survival and inhibit apoptosis, such as Bcl-2. researchgate.net By inhibiting this pathway, methoxyflavones can shift the balance towards apoptosis. researchgate.net

Similarly, the MAPK/ERK pathway is another target of methoxyflavones. While some studies suggest that inhibition of ERK can contribute to the anti-proliferative effects of these compounds, the role of this pathway can be complex and cell-type dependent. mdpi.com For example, in some leukemia cells, the combination of ERK and PI3K inhibitors has a synergistic effect in inducing apoptosis. mdpi.com However, in other contexts, the modulation of the MAPK/ERK pathway by methoxyflavones may not be the primary mechanism of their anti-inflammatory action. psu.ac.th

Interactions with JAK-STAT3 Signaling

The Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway plays a critical role in mediating cellular responses to cytokines and growth factors, and its aberrant activation is implicated in various cancers and inflammatory diseases. nih.gov Some studies suggest that methoxyflavones can interfere with this pathway.

The JAK/STAT pathway is a principal signaling route for many cytokines and growth factors that regulate processes like cell proliferation, survival, and apoptosis. nih.gov Specifically, the persistent activation of STAT3 is a feature of many solid tumors and is associated with poor prognosis. nih.gov Research on compounds structurally related to this compound has indicated a potential to inhibit the JAK/STAT3 pathway. For example, andrographolide, a compound that can inhibit the JAK-STAT3 pathway, enhances the chemosensitivity of cancer cells. impactfactor.org While direct evidence for this compound is still emerging, the known interactions of other flavonoids with this pathway suggest a plausible mechanism for its biological activities. Inhibition of STAT3 phosphorylation is a key target for disrupting this pathway's oncogenic signaling. researchgate.net

Modulation of cGMP Signaling

The cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is involved in various physiological processes, including vasodilation. nih.gov Some methoxyflavones have been found to upregulate the cGMP-NO signaling pathway. nih.gov This can lead to vasorelaxation by increasing the production of nitric oxide (NO) and subsequently cGMP levels. nih.govbrighton.ac.uk

The activation of soluble guanylyl cyclase (sGC) by NO leads to the conversion of GTP to cGMP. researchgate.net Increased cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation. researchgate.net The ability of certain methoxyflavones to enhance this pathway suggests their potential role in cardiovascular health. nih.gov

Enzyme and Receptor Interaction Studies

Currently, there is a lack of published scientific literature specifically investigating the inhibitory effects of this compound on specific kinases. While studies on other methoxyflavones, such as 3',5'-dimethoxyflavone (B1248621) which has shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) with an IC₅₀ value of 7.19 μM, have been conducted, equivalent data for this compound is not available. imrpress.com Research on compounds like 6-methoxyapigenin and 6-methoxyluteolin has indicated inhibitory potential against Cdk5, but these findings cannot be directly extrapolated to this compound due to structural differences. uchile.cl

There is no specific research available detailing the direct ligand-binding of this compound to nuclear receptors. The interaction of flavonoids with nuclear receptors is an active area of research. For instance, the structurally related 3',4'-dimethoxyflavone (B191118) has been identified as an antagonist of the aryl hydrocarbon receptor (AhR). researchgate.net Furthermore, a range of hydroxyflavones have been demonstrated to bind to the orphan nuclear receptor 4A1 (NR4A1). mdpi.comresearchgate.net However, specific binding affinity (Kd) or functional assay data for this compound's interaction with any nuclear receptor has not been reported in the available scientific literature.

Specific studies on the modulatory effect of this compound on tyrosinase activity are not present in the current body of scientific literature. Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and various flavonoids have been investigated as its inhibitors. mdpi.comnih.gov For example, tricin (4',5,7-trihydroxy-3',5'-dimethoxyflavone) has been shown to inhibit the diphenolase activity of tyrosinase. nih.gov Despite the investigation of other methoxy-substituted flavonoids, no data regarding the IC₅₀ or inhibition constant (Ki) for this compound against tyrosinase has been published.

Direct studies on this compound's interaction with the GABAA receptor complex have not been identified. However, research on the structurally similar compound, 6,2'-dihydroxyflavone, has shown it to be a novel antagonist of the GABAA receptor. glpbio.com The GABAA receptor is a ligand-gated ion channel that is a primary target for inhibitory neurotransmission in the central nervous system and is modulated by various molecules, including flavonoids. nih.gov Flavonoids can interact with different allosteric sites on the GABAA receptor complex, such as the benzodiazepine (B76468) binding site. nih.govdovepress.com For instance, 5,7,2′-trihydroxy-6,8-dimethoxyflavone has been reported to have a high affinity for the benzodiazepine binding site with a Ki value of 6.05 nM. dovepress.comdrugbank.com Without specific studies, it remains unknown whether this compound shares any of these modulatory activities.

There is no available data from in vitro or animal models on the inhibitory effects of this compound on human carbonic anhydrase (hCA) isoenzymes I and II. Carbonic anhydrases are a family of metalloenzymes that play crucial roles in various physiological processes. mdpi.com Phenolic compounds, including certain flavonoids, have been investigated as inhibitors of these enzymes. researchgate.netnih.gov For example, some natural phenols have demonstrated competitive inhibition against hCA I and hCA II. researchgate.net However, specific inhibition constants (Ki) or IC₅₀ values for this compound have not been determined in any published study.

Specific data on the inhibitory effects of this compound on cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are not available in the scientific literature. These enzymes are critical for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key strategy in the management of conditions like Alzheimer's disease. researchgate.net While various natural compounds, including some flavonoids, are known to inhibit these enzymes, no studies have reported the IC₅₀ or Ki values for this compound against either AChE or BChE. science.gov

Antioxidant Mechanisms of Action

This compound exhibits antioxidant properties through various mechanisms, including the direct neutralization of harmful reactive oxygen species (ROS) and the enhancement of the body's own antioxidant defense systems.

Direct Scavenging of Reactive Oxygen Species (ROS)

Flavonoids, as a class of compounds, are recognized for their ability to directly scavenge free radicals. intec.edu.do This capacity is crucial as ROS can inflict damage on vital cellular components such as proteins, lipids, and DNA. intec.edu.do The antioxidant activity of flavonoids is largely attributed to their chemical structure. intec.edu.do Specifically, hydroxyl groups at certain positions on the flavonoid backbone are known to enhance radical scavenging capabilities. intec.edu.do While this compound itself possesses methoxy groups, the broader family of flavonoids demonstrates that structural features are key to their antioxidant effects. intec.edu.do

The generation of ROS is a natural byproduct of aerobic metabolism, and under conditions of oxidative stress, the balance between ROS production and the cell's ability to neutralize them is disrupted. thermofisher.com This imbalance can lead to cellular damage associated with a variety of pathological conditions. thermofisher.com Compounds that can scavenge ROS are therefore of great interest. nih.govrsc.org Studies on various fullerene derivatives, for instance, have shown their capacity to scavenge major physiologically relevant ROS, including the superoxide (B77818) radical anion (O₂•-), singlet oxygen, and hydroxyl radical (HO•), and to inhibit lipid peroxidation in vitro. nih.gov This highlights the importance of direct ROS scavenging as a protective mechanism.

Upregulation of Endogenous Antioxidant Systems

Beyond direct scavenging, flavonoids can also exert their antioxidant effects indirectly by bolstering the cell's own antioxidant defenses. intec.edu.do This is a significant mechanism for mitigating oxidative stress in biological systems. intec.edu.do Research has shown that flavonoids can upregulate the expression of key antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). intec.edu.do These enzymes are critical for detoxifying ROS. intec.edu.do

For example, studies on resveratrol, a polyphenol, have demonstrated its ability to induce a range of cellular antioxidants and phase 2 enzymes in cultured aortic smooth muscle cells. nih.gov This upregulation rendered the cells more resistant to oxidative and electrophilic stress. nih.gov Similarly, in a study on 5,6,4′-Trihydroxy-7,3′-dimethoxyflavone, the compound was found to suppress intracellular ROS formation and up-regulate glutathione (GSH) expression in BNLCL2 cells treated with hydrogen peroxide. mdpi.com This indicates that enhancing the endogenous antioxidant network is a key strategy by which these compounds protect cells from oxidative damage. mdpi.com

Ferric Reducing Antioxidant Power (FRAP) Assays

The Ferric Reducing Antioxidant Power (FRAP) assay is a widely used method to assess the total antioxidant capacity of a substance. jmp.irnih.gov The assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe(III)-TPTZ) complex to the ferrous (Fe(II)) form, which results in a colored product that can be measured spectrophotometrically. nih.gov This direct measure of reducing capacity provides a valuable index of antioxidant potential. nih.govresearchgate.net

A variety of flavonoids have been evaluated using the FRAP assay, revealing a correlation between their chemical structure and their antioxidant activity. nih.gov For instance, flavonoids like quercetin, fisetin, and myricetin (B1677590) have shown high activity in FRAP assays, which corresponds to their low oxidation potentials. nih.gov The presence of specific structural features, such as an o-dihydroxy group in the B ring and a 3-hydroxy group with a 2,3-double bond in the C ring, has been linked to higher antioxidant activity. nih.gov

Table 1: FRAP Assay Results for Selected Flavonoids

| Compound | Relative FRAP Value (compared to Trolox) |

| Quercetin | 3.02 |

| Fisetin | 2.52 |

| Myricetin | 2.28 |

This table is illustrative and based on data for structurally related flavonoids to provide context for the types of results obtained from FRAP assays. nih.gov Specific FRAP data for this compound was not available in the provided search results.

Modulation of Cellular Homeostasis

This compound also plays a role in maintaining cellular balance, or homeostasis, through its influence on critical cellular processes like autophagy and mitochondrial biogenesis.

Regulation of Autophagy Pathways

Autophagy is a fundamental cellular process for degrading and recycling unnecessary or dysfunctional components. nih.gov It is a tightly regulated destructive mechanism that plays a crucial role in cellular quality control. nih.gov Flavonoids have been shown to modulate autophagy pathways, which can have significant implications for cell health and disease. nih.govmdpi.com

For example, wogonin (B1683318), a flavonoid from Scutellaria baicalensis, has been shown to induce autophagy in cancer cells. nih.gov Some studies suggest that wogonin activates the Beclin-1/PI3K pathway, leading to increased ROS generation and ROS-mediated autophagy. nih.gov In other contexts, flavonoids like myricetin have been found to induce autophagy in human gastric cancer cells by inhibiting the PI3K/Akt/mTOR pathway. mdpi.com The mTOR signaling pathway is a key negative regulator of autophagy. nih.gov

Effects on Mitochondrial Biogenesis

Mitochondrial biogenesis is the process by which new mitochondria are formed in the cell. This process is vital for maintaining a healthy mitochondrial population to meet the cell's energy demands. nih.gov There is evidence to suggest that flavonoids can influence mitochondrial biogenesis.

For instance, 5,7-dimethoxyflavone (DMF), a major flavone in Kaempferia parviflora, has been shown to upregulate the mRNA expression of peroxisome proliferator-activated receptor-gamma coactivator 1 alpha (PGC-1α), nuclear respiratory factor 1 (NRF-1), and mitochondrial transcription factor A (Tfam) in the muscle of aged mice. mdpi.com This led to an increase in mitochondrial DNA content, suggesting that DMF stimulates mitochondrial biogenesis through the PGC-1α pathway. mdpi.com PGC-1α is a master regulator of mitochondrial biogenesis. nih.gov An extract of K. parviflora containing DMF was also found to increase mitochondrial number and density in vitro and in vivo. mdpi.comresearchgate.net

Inhibition of Adipogenesis

The differentiation of preadipocytes into mature adipocytes, a process known as adipogenesis, is a key focus in obesity research. Some methoxyflavones have demonstrated the ability to interfere with this process. For instance, 5,7-Dimethoxyflavone (DMF) has been shown to suppress the accumulation of lipid droplets and triglycerides in 3T3-L1 adipocytes in a dose-dependent manner. nih.gov This inhibition is achieved by downregulating crucial adipogenic transcription factors, including peroxisome proliferator-activated receptor γ (PPARγ), CCAAT/enhancer-binding protein α (C/EBPα), and sterol regulatory element-binding protein-1c (SREBP-1c). nih.gov

Furthermore, DMF treatment leads to the downregulation of enzymes essential for lipid synthesis, such as fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC), lipoprotein lipase (B570770) (LPL), and HMG-CoA reductase (HMGR). nih.gov Concurrently, DMF activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, and related lipolytic proteins in differentiated adipocytes. nih.gov In animal models, oral administration of DMF to high-fat diet-induced obese mice resulted in a significant decrease in body weight gain, a reduction in fat pad mass, and smaller adipocyte size, without affecting food intake. nih.gov These findings highlight the potential of dimethoxyflavones to attenuate obesity by inhibiting multiple stages of the adipogenesis pathway. nih.gov

Interestingly, the position of the methoxy groups on the flavone structure appears to be critical for this anti-adipogenic activity. Poly(ADP-ribose)polymerase-1 (PARP-1) has been identified as a mediator in the poly(ADP-ribosyl)ation (PARylation) of C/EBPβ, which in turn inhibits its ability to bind to DNA and promote the expression of genes involved in adipogenesis. unimi.it Depletion of PARP-1 has been shown to increase the expression of key adipogenic markers and lipid accumulation. unimi.it

Table 1: Mechanistic Effects of Dimethoxyflavones on Adipogenesis

| Compound | Model System | Key Mechanistic Findings | Reference |

| 5,7-Dimethoxyflavone | 3T3-L1 adipocytes | Downregulation of PPARγ, C/EBPα, SREBP-1c, FAS, ACC, LPL, and HMGR. Activation of AMPK. | nih.gov |

| 5,7-Dimethoxyflavone | High-fat diet-induced obese C57BL/6J mice | Reduced body weight gain, fat pad mass, and adipocyte size. Altered expression of adipogenic transcription factors in epididymal fat tissue. | nih.gov |

Neuroprotective Mechanistic Research in Cellular Models

Prevention of Neuronal Cell Death Induced by Toxic Agents

Certain dimethoxyflavones have demonstrated significant neuroprotective effects by preventing neuronal cell death induced by various toxic agents. For example, 3',4'-Dimethoxyflavone (DMF) has been shown to protect cortical neurons against cell death induced by N-methyl-D-aspartate (NMDA). nih.govresearchgate.net This neuroprotection is linked to the inhibition of parthanatos, a specific cell death pathway triggered by the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov In cellular models like HeLa and SH-SY5Y cells, 3',4'-dimethoxyflavone prevented the decrease in cell viability caused by the DNA-alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), which is a known inducer of parthanatos. nih.govresearchgate.net

The neuroprotective effects of dimethoxyflavones are not limited to a single mechanism. For instance, proanthocyanidins, a class of flavonoids, have been found to mitigate rotenone-induced oxidative stress and apoptosis in human neuroblastoma SH-SY5Y cells. frontiersin.org This protection involves the suppression of p38, JNK, and ERK signaling pathways. frontiersin.org While not a dimethoxyflavone itself, this highlights the broader neuroprotective potential of flavonoids through various signaling cascades.

Modulation of Poly(ADP-ribose) Polymerase Synthesis

A key mechanism underlying the neuroprotective effects of certain dimethoxyflavones is the modulation of poly(ADP-ribose) (PAR) synthesis. Overactivation of PARP-1 in response to significant DNA damage leads to the synthesis of large amounts of PAR, depleting cellular energy stores and inducing cell death through a pathway known as parthanatos. nih.gov 3',4'-Dimethoxyflavone has been identified as an inhibitor of this process. nih.gov It effectively reduces the synthesis and accumulation of PAR polymer, thereby protecting neurons from the toxic effects of agents like MNNG and NMDA. nih.govresearchgate.net This inhibition of PARP activity is a crucial aspect of its neuroprotective action.

The regulation of PAR synthesis is a complex process. The protein HPF1, for example, can modulate the efficiency of DNA synthesis during base excision repair by regulating total poly(ADP-ribosyl)ation catalyzed by PARP1 and PARP2. mdpi.com While not directly involving this compound, this illustrates the intricate regulatory networks surrounding PARP activity that flavonoids can potentially influence.

Protection against Excitotoxicity

Excitotoxicity, a pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate (B1630785) and NMDA, is a major contributor to neuronal loss in various neurological disorders. As mentioned previously, 3',4'-Dimethoxyflavone has shown protective effects against NMDA-induced cell death in primary cortical neuronal cultures. nih.govresearchgate.net This protection is concentration-dependent, although it was observed to be less potent than 4'-methoxyflavone (B190367) in one study. nih.gov The ability of this dimethoxyflavone to shield neurons from excitotoxic insults further underscores its therapeutic potential in neurodegenerative conditions.

Impact on Neural Stem Cell Differentiation (e.g., Astrocytogenesis, Neurogenesis)

The differentiation of neural stem cells (NSCs) into neurons (neurogenesis) and astrocytes (astrocytogenesis) is a critical process for brain development and repair. nih.gov Flavonoids can influence the fate of NSCs, and the specific structural features of these compounds play a significant role. nih.gov

For instance, certain flavone derivatives with a 3'-methoxy group and a non-bulky group at the C2' and C4' positions have been found to induce astrocytogenesis through the JAK-STAT3 signaling pathway. nih.gov Conversely, some dimethoxyflavones did not promote astrocytic differentiation, suggesting that the specific arrangement of methoxy groups is crucial. nih.gov Interestingly, while some methoxyflavones repress neurogenesis, others, like 3',4'-dimethoxyflavone, have been shown to promote neuronal differentiation, highlighting the essential role of the methoxy group at the C4' position in this process. nih.gov

Neuroinflammation can significantly impact the differentiation of NSCs, often promoting astrocytogenesis over neurogenesis. d-nb.info Cytokines like leukemia inhibitory factor (LIF) and ciliary neurotrophic factor (CNTF) secreted by reactive astrocytes can activate the JAK2/STAT3 pathway, leading to increased astrocytogenesis. d-nb.info The ability of certain flavonoids to modulate these signaling pathways could therefore influence the outcome of NSC differentiation in both healthy and diseased states.

Table 2: Neuroprotective Mechanisms of Dimethoxyflavones in Cellular Models

| Compound/Class | Model System | Mechanistic Action | Outcome | Reference |

| 3',4'-Dimethoxyflavone | Cortical Neurons | Inhibition of parthanatos pathway | Protection against NMDA-induced cell death | nih.govresearchgate.net |

| 3',4'-Dimethoxyflavone | HeLa and SH-SY5Y cells | Prevention of MNNG-induced cell viability decrease | Neuroprotection | nih.govresearchgate.net |

| 3',4'-Dimethoxyflavone | Not specified | Reduction of poly(ADP-ribose) polymer synthesis and accumulation | Neuroprotection | nih.govresearchgate.net |

| Proanthocyanidins | SH-SY5Y cells | Suppression of p38, JNK, and ERK signaling | Reduced rotenone-induced oxidative stress and apoptosis | frontiersin.org |

| Flavone derivatives with 3'-methoxy group | Neural Stem Cells | Induction of JAK-STAT3 signaling pathway | Promotion of astrocytogenesis | nih.gov |

| 3',4'-Dimethoxyflavone | Neural Stem Cells | Not fully elucidated | Promotion of neuronal differentiation | nih.gov |

Antimicrobial Research (Mechanistic Focus)

Flavonoids are known to possess a wide range of antimicrobial activities, and research has begun to elucidate the mechanisms behind these effects. While specific mechanistic studies on this compound are limited, research on other flavonoids provides insight into potential modes of action.

The antibacterial activity of flavonoids can be influenced by their structure. For example, some flavonoids are proposed to inhibit cytoplasmic membrane function, while others interfere with energy metabolism or DNA gyrase. nih.gov The specific mechanisms can vary between different flavonoid subclasses and even between individual compounds.

In a study on Muntingia calabura leaf extracts, which contain various flavonoids, the extract was found to have bactericidal effects against Staphylococcus aureus. tjpr.org The mechanism appeared to be concentration-dependent, with higher concentrations causing more significant damage to the bacterial cell membrane, leading to leakage of cellular components like proteins, DNA, and RNA. tjpr.org

While direct evidence for this compound is scarce, a study on 2,6-dimethoxy benzoquinone, a different compound, isolated from Flacourtia jangomas, showed potential inhibitory activity against Staphylococcus aureus. nih.gov In silico docking studies suggested that this compound could bind effectively to proteins crucial for bacterial survival. nih.gov This highlights a potential mechanism where small molecules can interfere with bacterial protein function.

It is important to note that the antimicrobial efficacy and mechanism of action are highly dependent on the specific chemical structure of the flavonoid. nih.govmdpi.com Therefore, further research is necessary to specifically determine the antimicrobial mechanisms of this compound.

Antibacterial Activity Studies

Flavonoids, a class of secondary plant metabolites, are widely recognized for their potential antimicrobial properties. nih.govnih.gov The antibacterial effects of flavonoids are influenced by their chemical structure, including the number and position of hydroxyl and methoxy groups on their basic 2-phenyl-benzo[α]pyrane (flavane) nucleus. nih.govmdpi.com

While specific studies focusing solely on the antibacterial activity of this compound are not extensively detailed in the provided search results, the broader context of flavonoid research indicates that these compounds can inhibit bacterial growth through various mechanisms. nih.govresearchgate.net These mechanisms include the inhibition of bacterial DNA gyrase, disruption of cytoplasmic membrane function, and interference with energy metabolism. nih.gov For instance, some flavonoids have been shown to target the quinone pool in the bacterial cell membrane, a critical component of the respiratory chain. researchgate.net

The effectiveness of flavonoids against bacteria can vary between Gram-positive and Gram-negative strains. researchgate.net Generally, flavonoids are thought to primarily act on the cell membrane of Gram-positive bacteria. researchgate.net In contrast, their mechanisms against Gram-negative bacteria appear to be more diverse, with DNA gyrase being a significant target in addition to the cell membrane. researchgate.net

The antibacterial potential of a flavonoid is often assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. acs.org For example, studies on other dimethoxyflavone derivatives, such as 5,7-dihydroxy-3,8-dimethoxyflavone (B1221859) and 5-hydroxy-3,7-dimethoxyflavone, have reported MIC values against various bacteria. tjpr.org

It is important to note that the presence of methoxy groups, as seen in this compound, can influence the antibacterial activity. The specific positioning of these groups on the flavone structure plays a crucial role in its biological function. mdpi.com

Antifungal Activity Investigations

Research has explored the potential of flavonoids, including methoxylated derivatives, as antifungal agents. nih.govtandfonline.com For instance, certain flavones isolated from Artemisia giraldi have demonstrated activity against Aspergillus flavus. nih.gov The antifungal properties of plant extracts are often attributed to their flavonoid content. nih.gov

Studies on compounds structurally related to this compound have shown inhibitory effects against various fungi. For example, leaf extracts of certain eucalyptus species, which contain flavonoids, have been found to inhibit the growth of the fungus Trichophyton mentagrophytes. researchgate.net Similarly, extracts from Melaleuca cajuputi and Callistemon viminalis, containing terpenoids and other compounds, have demonstrated the ability to inhibit the mycelial growth and spore germination of Alternaria brassicicola. hst-j.org

The antifungal activity of flavonoids is often evaluated by determining the Minimum Inhibitory Concentration (MIC) against specific fungal strains. tandfonline.com While direct data on the MIC of this compound against specific fungi is not available in the provided results, studies on other flavonoids like 5-hydroxy-3,7,4′-trimethoxyflavone and pachypodol (B1678273) have been conducted against Candida albicans and Candida krusei. tandfonline.com The formation of metal complexes with flavonoids has also been investigated as a strategy to potentially enhance their fungicidal properties through synergistic effects. researchgate.net

Anti-parasitic (e.g., Antiplasmodial) Activity Research

Leishmaniasis and malaria are significant parasitic diseases caused by protozoan parasites of the genera Leishmania and Plasmodium, respectively. investchempharma.comnih.govresearchgate.net The search for new therapeutic agents from natural sources, including flavonoids, is an active area of research due to challenges like drug resistance. investchempharma.comnih.govresearchgate.net

Flavonoids have demonstrated a range of anti-parasitic activities. parahostdis.orgphcogrev.com In the context of leishmaniasis, various flavonoids have been shown to inhibit the growth of Leishmania species. investchempharma.comparahostdis.org For example, 2',6'-Dihydroxy-4'-methoxychalcone has shown significant in vitro activity against Leishmania amazonensis promastigotes and intracellular amastigotes. researchgate.net Other flavonoids, such as 5,7,3´,4´-tetrahydroxy-3-methoxyflavone, have exhibited moderate anti-leishmanial activity against Leishmania donovani. investchempharma.com The mechanism of action for some anti-leishmanial agents involves targeting metabolic pathways within the parasite. nih.gov

With regard to antiplasmodial activity, numerous flavonoids have been investigated for their potential to combat the malaria parasite, Plasmodium falciparum. nih.govresearchgate.netnih.govcore.ac.uk For instance, pinocembrin, a flavanone, has shown significant suppression of parasitaemia in Plasmodium berghei-infected mice. nih.govresearchgate.netnih.govscispace.com Several dimethoxyflavone derivatives, such as 5,7,4'-trihydroxy-3,6-dimethoxyflavone and 5,6,7-trihydroxy-3,4'-dimethoxyflavone, have also been identified in plants used in traditional medicine to treat malaria. nih.govresearchgate.netnih.govscispace.com The antiplasmodial activity of flavonoids is often evaluated by their ability to inhibit parasite growth, with IC50 values indicating the concentration required for 50% inhibition. core.ac.uk

While direct anti-parasitic data for this compound is not explicitly detailed, the consistent activity of structurally similar flavonoids suggests a potential area for further investigation.

Biological and Pharmacological Activities

Anticancer Activity

Several studies have highlighted the potential of dimethoxyflavones as anticancer agents. For example, 5,7-dimethoxyflavone (B190784) has been shown to induce apoptosis (programmed cell death) in liver cancer cells (HepG2) and arrest the cell cycle in the sub-G1 phase. nih.gov Similarly, 3',4'-dimethoxyflavone (B191118) has demonstrated anti-cancer effects and is known to be an antagonist of the aryl hydrocarbon receptor in human breast cancer cells. medchemexpress.comsigmaaldrich.com The anticancer properties of O-methylated flavonoids are often attributed to their enhanced metabolic stability and ability to modulate key signaling pathways involved in cell proliferation and survival. researchgate.netnih.gov Research on tricin (B192558) (4',5,7-trihydroxy-3',5'-dimethoxyflavone) has shown it inhibits the growth of various cancer cell lines, including breast and colon cancer. spandidos-publications.com

Anti-inflammatory Effects

Dimethoxyflavones have also been investigated for their anti-inflammatory properties. Research has shown that certain dimethoxyflavones can inhibit the production of pro-inflammatory mediators. nih.gov For instance, 5,7-dimethoxyflavone has been found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in the inflammatory process. psu.ac.th The anti-inflammatory action of these compounds is often linked to their ability to modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway. The general anti-inflammatory activity of flavonoids is a well-established area of research. researchgate.net

Neuroprotective Effects

There is emerging evidence for the neuroprotective potential of dimethoxyflavones. Studies on 3',4'-dimethoxyflavone have revealed its ability to protect cortical neurons from cell death induced by overactivation of the NMDA receptor, a process implicated in various neurological conditions. nih.gov This compound, along with 4'-methoxyflavone (B190367), has been identified as an inhibitor of parthanatos, a specific form of programmed cell death. nih.govresearchgate.net The neuroprotective effects of flavonoids are often associated with their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival. mdpi.com For example, hesperetin, a flavonoid, has been shown to protect against oxidative stress-induced neuronal damage. mdpi.com

Structure Activity Relationship Sar Studies of 2 ,6 Dimethoxyflavone Analogs

Impact of Methoxy (B1213986) Substitutions on Biological Mechanisms

The presence and positioning of methoxy (-OCH₃) groups on the flavone (B191248) scaffold are critical determinants of biological activity. These groups generally enhance lipophilicity, which can facilitate passage across cellular membranes. However, the degree of methoxylation must be balanced, as excessive lipophilicity can decrease water solubility and impede transport to target sites. mdpi.com

Research into the anti-inflammatory properties of flavones highlights the importance of methoxylation. In a study comparing chrysin (B1683763) (5,7-dihydroxyflavone) to its dimethoxylated form (5,7-dimethoxyflavone) in Caco-2 cells, the methoxylated analog demonstrated significantly stronger anti-inflammatory activity. nih.gov It more effectively reduced the secretion of pro-inflammatory mediators such as IL-6, MCP-1, and COX-2-derived PGE2, an effect attributed to a more pronounced inhibition of the NF-κB signaling pathway. nih.gov This suggests that methoxylation of the 5- and 7-hydroxyl groups on the A-ring is a key structural feature for enhancing intestinal anti-inflammatory responses. nih.gov

Furthermore, in the context of neuroprotection, the methoxy group at the 4'-position has been identified as crucial for promoting neurogenesis. researchgate.net Analogs lacking this feature showed opposite effects on neuronal differentiation, underscoring the specific role of this substitution. researchgate.net However, increasing the number of methoxy groups does not always lead to enhanced activity. The addition of multiple methoxy groups, such as in 5,6,7,8,3',4',5'-heptamethoxyflavone, can result in a weak cytotoxic effect, potentially due to an overly lipophilic nature and the absence of polar regions for interaction. mdpi.com

Table 1: Impact of Methoxy Substitution on Biological Activity

| Compound | Substitution Pattern | Observed Biological Effect |

|---|---|---|

| 5,7-Dimethoxyflavone (B190784) | Methoxy groups at C5, C7 | Stronger anti-inflammatory activity compared to hydroxylated analog (chrysin). nih.gov |

| 4'-Methoxyflavone (B190367) | Methoxy group at C4' | Promotes neuronal differentiation. researchgate.net |

| 7-Methoxyflavone | Methoxy group at C7 | Associated with increased cytotoxic effects. mdpi.com |

Role of Hydroxyl Groups in Mechanistic Activity

Hydroxyl (-OH) groups play a synergistic role with methoxy groups, contributing polarity and the capacity for hydrogen bonding, which are vital for molecular interactions with biological targets. mdpi.com The strategic incorporation of hydroxyl groups can help to balance the lipophilicity conferred by methoxy groups and stabilize free radicals, which is essential for antioxidant activity. mdpi.compreprints.org

The number and arrangement of hydroxyl groups are also critical. Structure-activity relationship studies have indicated that having three hydroxyl groups on the A-ring (e.g., at C5, C6, and C7) is an essential feature for achieving multiple desired effects, including radical scavenging and enzyme inhibition. rsc.org In contrast, analogs with two hydroxyl or multiple methoxy groups on the A-ring show diminished activity in these areas. rsc.org

The interplay between hydroxyl and methoxy groups can be complex. In one study, 5,6'-dihydroxy-2',3'-dimethoxyflavone showed significant cytotoxic effects, whereas the structurally similar 5-hydroxy-2',3',6'-trimethoxyflavone was largely inactive. mdpi.com This highlights that a precise balance between hydrophobic and polar interactions across the flavone structure is necessary for potent biological activity. mdpi.com Hydroxyl groups are also key as hydrogen bond donors and acceptors in the active sites of enzymes, such as protein kinases, which is a crucial aspect of their anticancer mechanisms. mdpi.com

Positional Isomerism and its Influence on Molecular Interactions

Positional isomerism, where functional groups occupy different positions on the same carbon skeleton, has a profound impact on the physicochemical and biological properties of flavone analogs. dergipark.org.tr Even subtle shifts in the location of methoxy or hydroxyl groups can drastically alter a molecule's shape, electronic distribution, and capacity for intermolecular interactions, leading to different biological outcomes. mdpi.commsleelab.org

The differential effects of substitutions on the A and B rings provide clear examples of positional isomerism's influence. For instance, methoxylation at positions 5 and 7 on the A-ring is linked to antidiabetic properties, whereas methoxylation at positions 6 and 7 is associated with anti-inflammatory activity. Similarly, on the B-ring, a 3'-methoxy group is often important for antiproliferative effects, while a 3',4'-dimethoxy pattern may favor neuroprotective actions.

A direct comparison of positional isomers reveals significant differences in activity. Studies comparing C4'-OH and C3'-OH flavone derivatives have shown that the former often exhibit stronger cytotoxic activities. preprints.org This is attributed to greater electron delocalization within the B and C rings, which stabilizes free radicals and enhances the molecule's electron-donating capability. preprints.org

The interaction between adjacent functional groups, which is dictated by their relative positions, is also a key factor. The presence of both methoxy and hydroxyl groups on neighboring carbons (e.g., at C3' and C4') can be a crucial factor for achieving potent cytotoxicity, as seen in certain breast cancer cell lines. mdpi.com This proximity allows for potential intramolecular hydrogen bonding and favorable electronic delocalization between the two moieties. mdpi.com When these groups are positioned differently, such as a methoxy group at C4' without an adjacent hydroxyl group, the cytotoxic profile can be significantly weakened. preprints.org This demonstrates that the specific arrangement of substituents, a direct consequence of positional isomerism, governs the potential for synergistic intramolecular interactions and, ultimately, the biological mechanism of action. mdpi.compreprints.org

Relationship between Structural Features and Specific Enzyme/Receptor Binding Affinity

The specific arrangement of functional groups on the flavone core dictates the binding affinity and selectivity for various enzymes and receptors. The ability of these compounds to act as ligands is rooted in the precise spatial orientation of features like hydrogen bond donors/acceptors and hydrophobic regions.

Hydroxyl groups are frequently involved in forming hydrogen bonds within the binding pockets of protein kinases, such as PKC, PIM-1, and CDK. mdpi.com The carbonyl group at the C-4 position of the flavone's C-ring consistently acts as a hydrogen bond acceptor, anchoring the ligand to amino acid residues in the active site of these enzymes. mdpi.com For example, the anticancer activity of the semisynthetic flavone flavopiridol (B1662207) is attributed to its chromone (B188151) moiety binding competitively to the ATP binding pocket of CDKs, with its hydroxyl groups forming crucial hydrogen bonds. mdpi.com

The pattern of methoxylation also plays a key role in receptor binding. The compound 3',4'-dimethoxyflavone (B191118) has been identified as a competitive antagonist of the Aryl Hydrocarbon Receptor (AhR). researchgate.net Its structure allows it to bind to the receptor, blocking the formation of the nuclear AhR complex and inhibiting the downstream signaling that can be oncogenic in certain contexts like breast cancer. researchgate.net

In the context of the central nervous system, flavone derivatives can act as ligands for GABA type A receptors. SAR studies have shown that the nature and size of substituents at the C6 position can influence whether the compound acts as an agonist or antagonist. dovepress.com For example, a large substituent at the 6-position tends to favor positive modulator activity. dovepress.com

Table 2: Structural Features and Specific Biomolecular Interactions

| Compound/Feature | Structural Feature | Target Enzyme/Receptor | Type of Interaction |

|---|---|---|---|

| Flavone Analogs | -OH groups on A, B, C rings | Protein Kinases (PKC, PIM-1, CDK) | Hydrogen bond donors/acceptors. mdpi.com |

| Flavone Analogs | C4-carbonyl group | Protein Kinases (PKC, PIM-1, CDK) | Hydrogen bond acceptor. mdpi.com |

| 3',4'-Dimethoxyflavone | 3',4'-dimethoxy substitution | Aryl Hydrocarbon Receptor (AhR) | Competitive antagonist. researchgate.net |

Conformational Analysis and Mechanistic Implications

The three-dimensional conformation of flavone analogs is a critical factor that influences their interaction with biological targets. The relative orientation of the B-ring to the planar chromone (A and C rings) system, defined by the torsion angle, has significant mechanistic implications.

Computational studies indicate that the lowest energy state for the flavone backbone often corresponds to a nonplanar conformation, with a torsion angle of approximately 22.8° between the B-ring and the C-ring. acs.org This nonplanar structure represents a compromise between the stabilizing mesomeric effects of a planar system and the repulsive steric interactions from ortho-hydrogens on the B-ring. acs.org

However, the specific substitutions on the flavone skeleton can significantly alter this conformation. For instance, X-ray analysis has shown that 2'-methoxyflavone (B191848) is nearly planar, with a dihedral angle of only 3° between the phenyl and chromone moieties. researchgate.net In contrast, the addition of more methoxy groups, as in 2',4',5,7-tetramethoxyflavone, increases steric hindrance and results in a much larger dihedral angle of 24°. researchgate.net

The presence of a 2'-hydroxyl group can act as a regulator of conformational freedom. researchgate.net It can engage in intramolecular hydrogen bonding, which favors the planarity of the molecule. This planarity can be essential for effective binding to a target, as it can maximize the overlap with a planar binding site. The exocyclic oxygen at C4 and the substitution pattern on the B-ring are crucial for maintaining the planarity of the flavone structure by strengthening the contribution of mesomeric effects. acs.org

Therefore, the specific substitution pattern of a 2',6'-dimethoxyflavone analog directly influences its preferred conformation. This, in turn, affects its ability to fit into the active site of an enzyme or the binding pocket of a receptor, providing a clear link between the molecule's 3D structure and its biological function. A more planar conformation might be required for intercalating with DNA, for example, while a more twisted conformation might be optimal for fitting into a specific enzymatic pocket.

Mechanistic Metabolic Studies and Pharmacokinetic Research in Experimental Models

In Vitro Metabolism in Hepatic Fractions (e.g., Microsomes, S9)

The liver is the primary site for drug and xenobiotic metabolism. In vitro systems using subcellular hepatic fractions, such as liver microsomes and the S9 fraction, are standard tools for investigating the metabolic pathways of compounds like 2',6'-Dimethoxyflavone. evotec.com The S9 fraction, which contains both microsomal and cytosolic enzymes, allows for the study of Phase I (oxidation) and Phase II (conjugation) reactions. evotec.commdpi.com To facilitate these reactions, incubations are fortified with necessary cofactors, such as a NADPH-generating system for cytochrome P450 (CYP) enzymes, uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) for UDP-glucuronosyltransferases (UGTs), and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for sulfotransferases (SULTs). nih.govacs.org

While direct metabolic studies on this compound are limited, research on analogous polymethoxylated flavones (PMFs) provides a predictive framework for its metabolic fate. For instance, studies on 3',4',5',5,7-pentamethoxyflavone (B192069) show that it is metabolized in both murine and human liver fractions. nih.govacs.org

The metabolism of methylated flavones typically proceeds through a two-phase process.

Phase I Metabolism: The initial step for methoxyflavones is often an O-demethylation reaction, which exposes a hydroxyl group. nih.govacs.org This creates a mono-O-desmethyl metabolite.

Phase II Metabolism: The newly formed hydroxyl group becomes a target for conjugation enzymes. The primary conjugation pathways for flavonoids are glucuronidation and sulfation, resulting in the formation of highly water-soluble glucuronide and sulfonate metabolites, respectively. nih.govnih.govnih.gov

In studies with 3',4',5',5,7-pentamethoxyflavone, a mono-O-desmethyl metabolite and several isomeric mono-O-desmethyl PMF glucuronides and sulfonates were identified as the major metabolites in murine plasma and tissues. nih.govacs.org It is therefore highly probable that the metabolism of this compound follows a similar pathway, yielding mono-O-desmethylated intermediates followed by glucuronide and sulfonate conjugates.

The metabolic conversion of this compound involves several key enzyme families.

Cytochrome P450 (CYP) Enzymes: The O-demethylation of methoxyflavones is a Phase I oxidative reaction catalyzed by CYP enzymes, which are primarily located in liver microsomes. nih.govacs.org While the specific CYP isoforms responsible for metabolizing this compound have not been fully elucidated, members of the CYP3A family are known to be involved in the metabolism of many flavonoids. akjournals.comxenotech.comfrontiersin.org

UDP-glucuronosyltransferases (UGTs): These Phase II enzymes catalyze the transfer of glucuronic acid to the hydroxyl groups of the O-desmethyl metabolites. nih.govnih.gov UGTs are abundant in the liver and play a major role in the detoxification and elimination of flavonoids. nih.govresearchgate.net Glucuronidation is generally a high-capacity, rapid process. researchgate.net

Sulfotransferases (SULTs): SULTs are primarily cytosolic enzymes that catalyze the sulfation of hydroxylated metabolites. nih.govxenotech.comoptibrium.com While glucuronidation is often the more dominant pathway for flavonoids, sulfation also contributes significantly to their metabolism. researchgate.net

Metabolic Stability of Methylated Flavones

A key feature of methylated flavones, including this compound, is their enhanced metabolic stability compared to their hydroxylated counterparts. nih.govacs.orgnih.gov Unmethylated flavones, which possess free hydroxyl groups, are rapidly metabolized via glucuronidation and sulfation. nih.gov In contrast, the methoxy (B1213986) groups in compounds like this compound "cap" these reactive sites, protecting them from direct conjugation. nih.govacs.org

Studies using human liver S9 fractions have demonstrated this principle clearly. Unmethylated flavones like chrysin (B1683763) and apigenin (B1666066) are rapidly eliminated, whereas methylated flavones such as 5,7-dimethoxyflavone (B190784) are significantly more stable. nih.gov This increased resistance to hepatic metabolism is a direct consequence of the methylation pattern. nih.govsemanticscholar.org

| Flavone (B191248) | Structure | Metabolic Stability |

|---|---|---|

| 7-Hydroxyflavone | Unmethylated | Rapidly eliminated nih.gov |

| 7-Methoxyflavone | Methylated | Relatively stable nih.gov |

| Chrysin (5,7-Dihydroxyflavone) | Unmethylated | Rapidly eliminated nih.gov |

| 5,7-Dimethoxyflavone | Methylated | Relatively stable nih.govsemanticscholar.org |

Pharmacokinetic Research in Animal Models (e.g., Mice)

Pharmacokinetic studies in animal models like mice are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole-organism context.

Research on 5,7-dimethoxyflavone (5,7-DMF), an isomer of this compound, provides significant insight into the expected pharmacokinetic behavior. Following oral administration to mice, 5,7-DMF is absorbed and distributed to various tissues. nih.gov The parent compound reaches maximal concentrations in plasma and tissues relatively quickly, typically within 30 minutes. nih.gov

Notably, tissue concentrations of 5,7-DMF were found to be higher than in plasma for most organs analyzed, with the highest levels detected in the gastrointestinal tract, followed by the liver and kidney. nih.gov This indicates extensive tissue distribution. Studies on other PMFs in mice also confirm the presence of the parent flavone and its O-desmethyl, glucuronide, and sulfonate metabolites in plasma, liver, and intestinal tissue. nih.govacs.org Given these findings, this compound is expected to be well-distributed in vivo, with both the parent compound and its metabolites detectable in key tissues like the liver and gastrointestinal tract.

Impact of Methylation on Metabolic Stability

The methylation of flavones has a profound and positive impact on their metabolic stability, which in turn enhances their oral bioavailability. nih.govacs.orgsymbiosisonlinepublishing.com The poor bioavailability of many dietary flavonoids is a direct result of extensive and efficient Phase II metabolism (glucuronidation and sulfation) in the intestine and liver. nih.govacs.org

By blocking the hydroxyl groups, methylation forces metabolism to proceed via the much less efficient CYP-mediated O-demethylation pathway. nih.govacs.org This metabolic shift dramatically slows the rate of clearance. For example, in vitro studies comparing tricin (B192558) (a dimethoxy-trihydroxy-flavone) with a fully methylated flavone showed that the metabolic removal of tricin was significantly faster. nih.govacs.org The kinetic analysis revealed that the maximal velocity for generating tricin's glucuronide and sulfonate conjugates was several-fold higher than for the metabolites of the methylated flavone. nih.govacs.org This demonstrates that the inclusion of methoxy moieties confers substantial metabolic stability to the flavone structure, a key characteristic that applies to this compound. nih.govsemanticscholar.orgsymbiosisonlinepublishing.comnih.gov

Analytical Methodologies for Research on 2 ,6 Dimethoxyflavone

Chromatographic Quantification Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for Methoxyflavone Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and semi-volatile compounds. In the analysis of methoxyflavones like 2',6'-Dimethoxyflavone, GC separates the compound from a mixture based on its boiling point and interaction with the stationary phase of the chromatography column. Following separation, the mass spectrometer fragments the eluted molecule and separates the fragments based on their mass-to-charge ratio, creating a unique mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound is characterized by specific fragmentation patterns. A common fragmentation pathway for methoxylated flavonoids is the loss of a methyl radical (•CH₃) from a methoxy (B1213986) group. nih.gov Another characteristic fragmentation is the retro-Diels-Alder (RDA) reaction, which cleaves the heterocyclic C-ring, yielding fragment ions that are diagnostic for the substitution patterns on the A and B rings. brieflands.com The precise mass of the molecular ion and its fragments, as determined by a high-resolution mass spectrometer, allows for the confirmation of the compound's elemental composition. nih.gov

Table 1: Predicted GC-MS Fragmentation Data for this compound This table is illustrative, based on established fragmentation patterns for flavonoids.

| Feature | Description | Predicted m/z |

|---|---|---|

| Molecular Ion [M]⁺ | The intact molecule with one electron removed. | 282 |

| [M-CH₃]⁺ | Loss of a methyl radical from one of the methoxy groups. | 267 |

| [M-CO]⁺ | Loss of a carbon monoxide molecule. | 254 |

| RDA Fragment (B-ring) | Fragment corresponding to the dimethoxy-substituted B-ring. | 135 |

| RDA Fragment (A-ring) | Fragment corresponding to the unsubstituted A-ring portion. | 120 |

Thin-Layer Chromatography (TLC) in Research

Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid technique for the separation and qualitative analysis of chemical mixtures. amherst.edu It is often employed to monitor the progress of chemical reactions or for the initial screening of plant extracts for the presence of flavonoids. amherst.edu The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase (a thin layer of adsorbent like silica (B1680970) gel or alumina (B75360) on a plate) and a mobile phase (a solvent or solvent mixture). amherst.edu

The separation is quantified by the Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org The Rf value is characteristic of a compound under specific conditions (stationary phase, mobile phase, temperature). studymind.co.uk For this compound, its polarity, which is lower than hydroxylated flavonoids but higher than non-polar hydrocarbons, dictates its mobility. In a standard silica gel plate, its Rf value can be modulated by changing the polarity of the mobile phase. A common mobile phase is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). juniperpublishers.com Increasing the proportion of ethyl acetate increases the polarity of the mobile phase, causing the flavone (B191248) to travel further up the plate, resulting in a higher Rf value. juniperpublishers.com

Table 2: Effect of Solvent Polarity on the TLC Rf Value of this compound

| Mobile Phase Composition (Hexane:Ethyl Acetate) | Mobile Phase Polarity | Expected Rf Value of this compound |

|---|---|---|

| 9:1 | Low | Low |

| 7:3 | Medium | Intermediate |

X-ray Crystallography for Molecular Complex Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It has been instrumental in elucidating the precise molecular geometry of this compound and, more significantly, its interaction with other molecules in co-crystallized complexes. researchgate.netresearchgate.net This technique provides unambiguous proof of molecular connectivity, conformation, and the nature of intermolecular interactions.

Crystal Structure Determination of this compound Complexes

The molecular structure of this compound has been determined both in its pure form and in complexes with various organic and inorganic acids. researchgate.netresearchgate.net These studies reveal the specific spatial arrangement of the atoms and the conformational details of the flavone. For instance, steric hindrance caused by the two methoxy groups on the B-ring often results in a twisted conformation between the benzopyrone core and the phenyl ring. researchgate.net

Detailed crystallographic data, including the unit cell dimensions and space group, have been reported for several of these molecular complexes. researchgate.netresearchgate.neticmab.es This data is crucial for understanding the packing of molecules within the crystal lattice.

Table 3: Crystallographic Data for this compound and Its Molecular Complexes

| Compound/Complex | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| This compound | Triclinic | P-1 | a=9.488Å, b=12.957Å, c=7.664Å, α=102.9°, β=105.9°, γ=91.1° | researchgate.net |

| Complex with Picric Acid | Monoclinic | P2(1)/c | a=15.100Å, b=7.624Å, c=39.997Å, β=99.49° | researchgate.netresearchgate.net |

| Complex with Trichloroacetic Acid | Orthorhombic | Pna2₁ | N/A | researchgate.neticmab.es |

| Complex with Chloroacetic Acid | Orthorhombic | P2₁2₁2₁ | N/A | researchgate.neticmab.es |

| Complex with 3-Bromo-2,6-dimethoxybenzoic Acid | Triclinic | P-1 | N/A | researchgate.net |

| Complex with 3-Chloro-2,6-dimethoxybenzoic Acid | Triclinic | P-1 | N/A | researchgate.net |

Hydrogen Bonding and Stacking Interactions in Molecular Complexes

X-ray analysis of this compound complexes reveals that their assembly in the solid state is governed by specific non-covalent interactions, primarily hydrogen bonding and π-stacking. researchgate.net

A recurrent and dominant interaction is the formation of a strong intermolecular hydrogen bond between the carbonyl oxygen atom (O4) of the flavone's C-ring and an acidic proton from the co-crystallized molecule, such as a carboxylic or picric acid. researchgate.netresearchgate.net This interaction acts as the primary force holding the molecular components of the complex together. researchgate.net For example, in complexes with chloroacetic and trichloroacetic acids, the carbonyl oxygen acts as a hydrogen bond acceptor from the acid's hydroxyl group. researchgate.neticmab.es